

Ethacridine Lactate: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity

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Compound of Interest

Compound Name: Ethacridine Lactate

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Abstract

Ethacridine lactate, a well-established antiseptic, continues to be a compound of interest due to its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the antimicrobial activity of **ethacridine lactate**, with a focus on its spectrum, quantitative efficacy, and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key molecular and experimental workflows.

Introduction

Ethacridine lactate (2-ethoxy-6,9-diaminoacridine monolactate monohydrate), also known as Rivanol, is an aromatic organic compound derived from acridine.[1] It has a long history of use as a topical antiseptic.[2] Its bright yellow, crystalline nature and solubility in water have made it a versatile agent in various pharmaceutical preparations.[2] While its primary application has been in wound care, recent studies have highlighted its potential against a wider range of microorganisms, including multidrug-resistant bacteria and viruses, sparking renewed interest in its therapeutic potential.[3][4] This guide aims to consolidate the current understanding of **ethacridine lactate**'s antimicrobial profile, providing a technical foundation for further research and development.

Antimicrobial Spectrum of Activity

Ethacridine lactate exhibits a broad range of antimicrobial activity, with a pronounced effect on Gram-positive bacteria.^[1] Its efficacy against Gram-negative bacteria is more variable, and it also demonstrates notable antifungal and antiviral properties.

Antibacterial Activity

Ethacridine lactate is particularly effective against Gram-positive cocci, such as *Staphylococcus* and *Streptococcus* species.^{[1][5]} Its activity against Gram-negative bacteria has been demonstrated against several species, although it is reported to be ineffective against *Pseudomonas aeruginosa*.^{[1][3]}

Table 1: Quantitative Antibacterial Spectrum of **Ethacridine Lactate**

Bacterial Species	Strain	Method	Parameter	Value	Reference(s)
Salmonella enterica	-	Broth Microdilution	MIC90	9.7 µg/mL	[3][4]
Bacillus cereus	-	Broth Microdilution	MIC90	6.2 µg/mL	[3][4]
Escherichia coli	K1	-	-	Significant bactericidal effects at 100 µg/mL	[3]
Serratia marcescens	-	-	-	Significant bactericidal effects at 100 µg/mL	[3]
Streptococcus pyogenes	-	-	-	100% killing at 100 µg/mL	[3]
Streptococcus pneumoniae	-	-	-	100% inhibition	[3]
Staphylococcus aureus	-	-	-	Effective against	[2][5]

Note: Specific MIC values for several listed organisms were not available in the reviewed literature.

Antifungal Activity

The antifungal activity of acridine derivatives has been documented, with a notable efficacy against various *Candida* species. While specific minimum inhibitory concentration (MIC) data for **ethacridine lactate** against fungi is limited, studies on related compounds suggest a potential for broad-spectrum antifungal action. For instance, new ethacridine derivatives have shown minimal fungistatic concentrations ranging from 10.0 to 750 µg/mL against species such as *Candida albicans*, *Candida glabrata*, *Candida krusei*, *Candida kefyr*, *Candida tropicalis*, and

Candida parapsilosis.[6] Another study on acridine-4-carboxylic acid reported a minimum biofilm inhibitory concentration (MBIC) of 10 µg/mL and a planktonic MIC of 60 µg/mL against a fluconazole-resistant strain of Candida albicans.[7]

Antiviral Activity

Recent research has unveiled the potent antiviral activity of **ethacridine lactate**, particularly against SARS-CoV-2.[2] This discovery has opened new avenues for its potential application in antiviral therapies.

Table 2: Quantitative Antiviral Spectrum of **Ethacridine Lactate**

Virus	Cell Line	Parameter	Value	Reference(s)
SARS-CoV-2	Vero E6	EC50	~0.08 µM	-

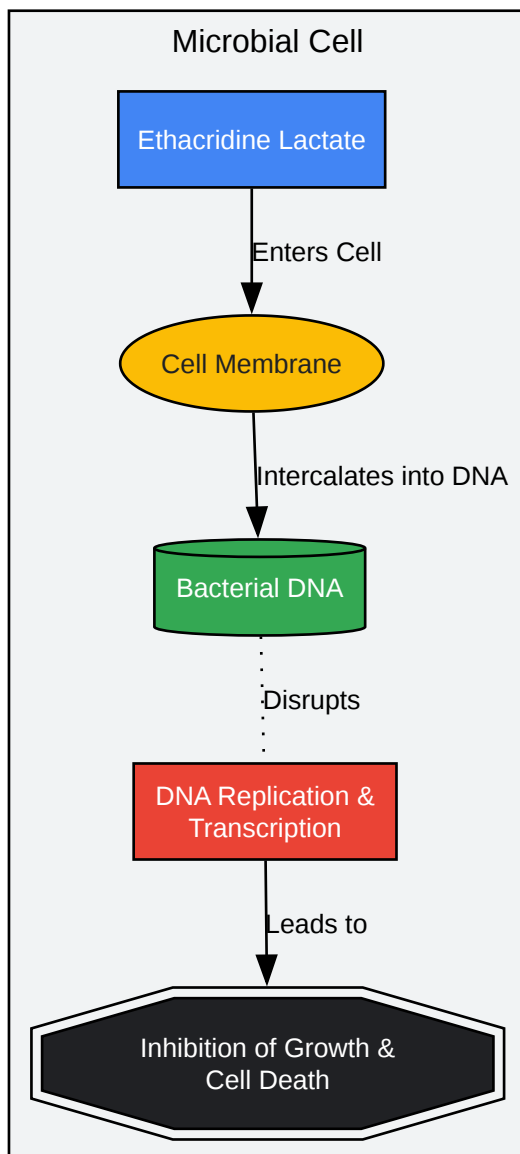
Mechanism of Action

The primary antimicrobial mechanism of **ethacridine lactate** is attributed to its ability to intercalate with microbial DNA.[3] This interaction disrupts critical cellular processes, ultimately leading to the inhibition of growth and cell death.

DNA Intercalation

The planar aromatic structure of the acridine ring allows it to insert itself between the base pairs of the DNA double helix.[8] This intercalation leads to a physical distortion of the DNA structure, which can interfere with both DNA replication and transcription. By inhibiting these fundamental processes, **ethacridine lactate** effectively halts microbial proliferation.

Mechanism of Action: DNA Intercalation

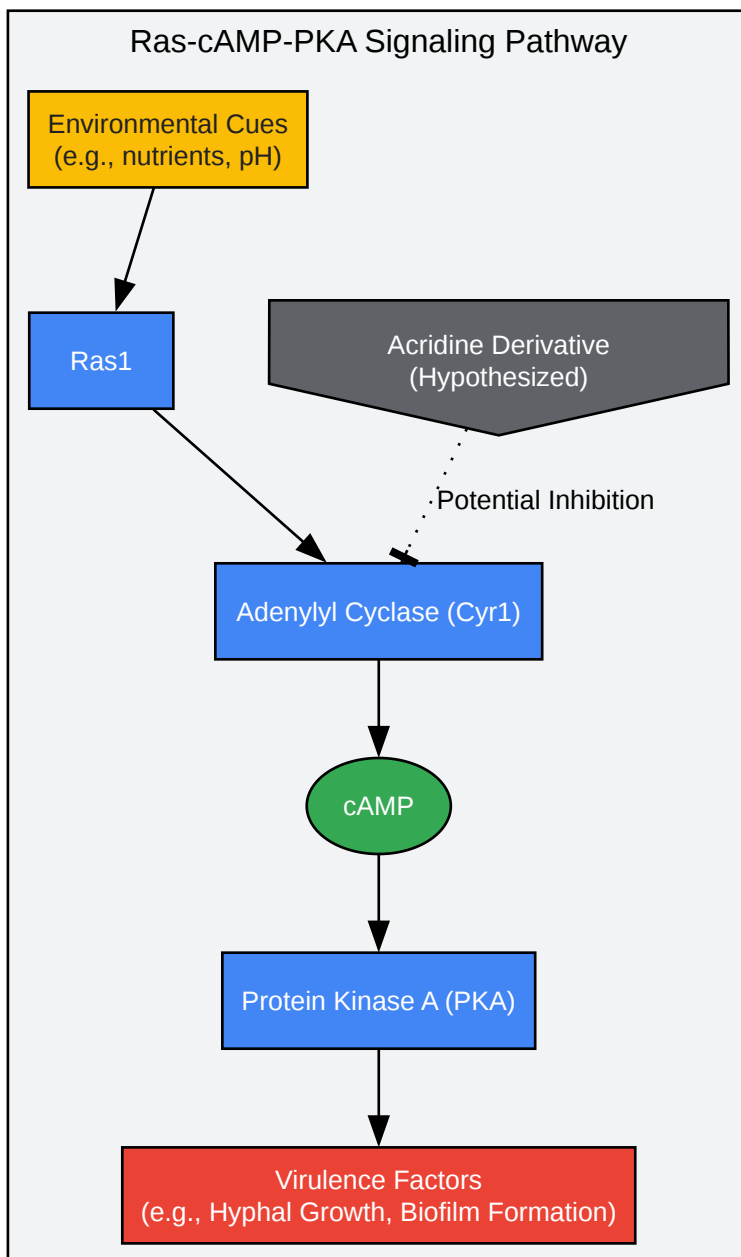


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Caption: DNA intercalation by **ethacridine lactate**.

Potential Effects on Fungal Signaling Pathways

While the primary mechanism is DNA intercalation, some studies on acridine derivatives suggest potential interactions with fungal signaling pathways. In *Candida albicans*, the Ras-cAMP-PKA pathway is a key regulator of virulence traits, including the yeast-to-hyphae transition, which is crucial for biofilm formation and tissue invasion.^[9] Some Mannich bases, which can be structurally related to acridine derivatives, have been shown to act through this pathway.^[7] This suggests a potential, yet unconfirmed, secondary mechanism for acridine-based compounds.

Hypothesized Influence on *C. albicans* Ras-cAMP-PKA Pathway[Click to download full resolution via product page](#)

Caption: Potential influence of acridine derivatives on the Ras-cAMP-PKA pathway.

Experimental Protocols

The determination of the antimicrobial efficacy of a compound is crucial for its development as a therapeutic agent. The Minimum Inhibitory Concentration (MIC) is a key parameter, and the following are detailed methodologies for its determination.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

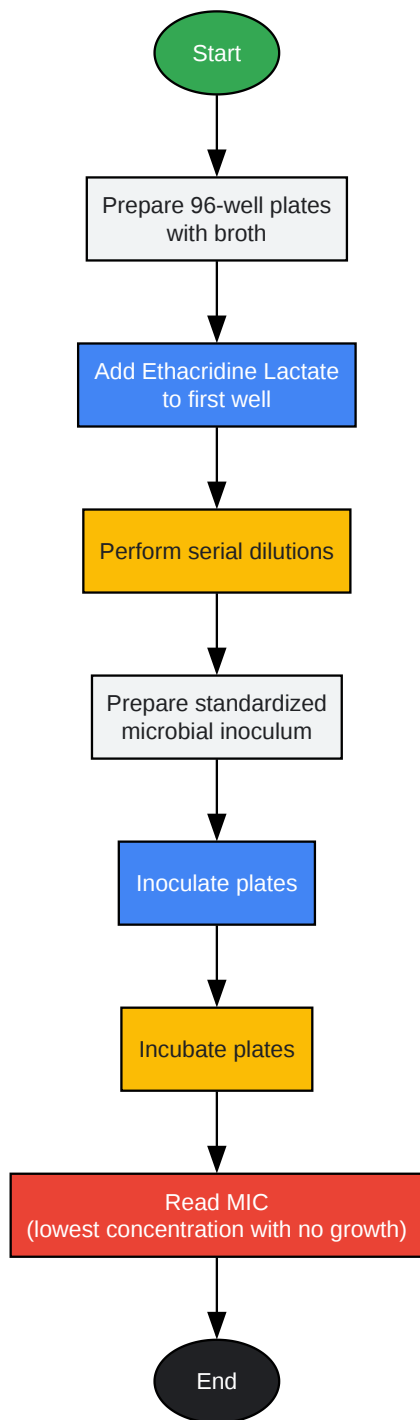
- 96-well microtiter plates
- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- **Ethacridine lactate** stock solution (e.g., 1 mg/mL in a suitable solvent)
- Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
- Pipettes and sterile tips
- Incubator

Procedure:

- Preparation of Microtiter Plates:
 - Add 100 μ L of sterile broth to all wells of a 96-well plate.
 - Add 100 μ L of the **ethacridine lactate** stock solution to the first well of each row to be tested.
- Serial Dilution:
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 μ L from the last well.

- Inoculation:
 - Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL.
 - Add 100 μ L of the diluted inoculum to each well, resulting in a final volume of 200 μ L and a final inoculum concentration of 2.5×10^5 CFU/mL.
- Controls:
 - Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
- Incubation:
 - Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
- Reading the MIC:
 - The MIC is the lowest concentration of **ethacridine lactate** at which there is no visible growth (turbidity) compared to the growth control.

Experimental Workflow: Broth Microdilution MIC Assay

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Caption: Workflow for broth microdilution MIC determination.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.

Materials:

- Sterile Petri dishes
- Molten Mueller-Hinton Agar (MHA) for bacteria or a suitable fungal agar medium
- **Ethacridine lactate** stock solution
- Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
- Inoculator (e.g., a multipoint replicator)

Procedure:

- Preparation of Agar Plates:
 - Prepare a series of dilutions of **ethacridine lactate** in a small volume of sterile diluent.
 - Add a defined volume of each drug dilution to molten agar held at 45-50°C to achieve the desired final concentrations.
 - Pour the agar-drug mixture into sterile Petri dishes and allow them to solidify.
- Inoculation:
 - Dilute the standardized microbial suspension to approximately 10^7 CFU/mL.
 - Using a multipoint replicator, inoculate a small, standardized volume (e.g., 1-2 μ L) of the inoculum onto the surface of each agar plate, creating discrete spots.
- Controls:
 - Include a drug-free agar plate as a growth control.

- Incubation:
 - Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
- Reading the MIC:
 - The MIC is the lowest concentration of **ethacridine lactate** that completely inhibits the visible growth of the microorganism on the agar surface.

Conclusion and Future Directions

Ethacridine lactate remains a relevant antimicrobial agent with a strong activity profile, particularly against Gram-positive bacteria. Its demonstrated efficacy against certain Gram-negative bacteria and its potent antiviral activity against SARS-CoV-2 warrant further investigation. The primary mechanism of action via DNA intercalation is well-established, though potential secondary mechanisms, especially in fungi, present an exciting area for future research.

To fully elucidate the therapeutic potential of **ethacridine lactate**, further studies are required to:

- Establish a more comprehensive quantitative antimicrobial spectrum, including MICs for a wider range of clinically relevant bacteria and fungi.
- Investigate the in vivo efficacy of **ethacridine lactate** in animal models of infection.
- Explore the potential for synergistic activity with other antimicrobial agents to combat drug resistance.
- Further delineate its mechanism of action against various pathogens, including its potential effects on microbial signaling pathways.

This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the necessary methodological framework to advance our understanding of this promising antimicrobial compound.

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